(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate

Description

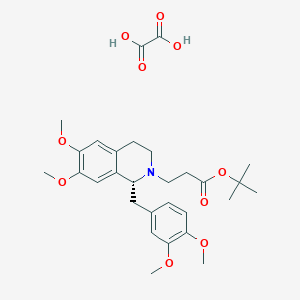

(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate (CAS: 1075726-71-4) is a chiral isoquinoline derivative with the molecular formula C29H39NO10 and a molecular weight of 561.62 g/mol . It is classified as a bioactive small molecule, primarily used in industrial research and pharmaceutical manufacturing for impurity profiling and synthesis of enantiomerically pure compounds . The compound features a tert-butyl butanoate ester group and an oxalate counterion, which enhance its steric bulk and solubility in polar solvents compared to free-base analogs .

Propriétés

IUPAC Name |

tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO6.C2H2O4/c1-27(2,3)34-26(29)11-13-28-12-10-19-16-24(32-6)25(33-7)17-20(19)21(28)14-18-8-9-22(30-4)23(15-18)31-5;3-1(4)2(5)6/h8-9,15-17,21H,10-14H2,1-7H3;(H,3,4)(H,5,6)/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSOSUJGRDGNHY-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pictet-Spengler Cyclization

This method involves condensing phenethylamine derivatives with aldehydes under acidic conditions. For example, reacting 3,4-dimethoxyphenethylamine with dimethoxyacetaldehyde in trifluoroacetic acid yields the tetrahydroisoquinoline core at 60°C over 12 hours. The reaction proceeds via imine formation followed by cyclization, achieving 75–85% yields.

Bischler-Napieralski Reaction

Alternative routes employ the Bischler-Napieralski reaction, where β-phenethylamides undergo cyclodehydration using phosphoryl chloride (POCl₃). A 2023 study reported 80% yield using 3,4-dimethoxy-β-phenethylamide and POCl₃ in refluxing toluene.

tert-Butyl Esterification Strategies

Introducing the tert-butyl butanoate group requires precise steric and electronic control.

SN1 Alkylation with tert-Butyl Chloroformate

The most cited method involves reacting the norlaudanosine free base with tert-butyl chloroformate in dichloromethane. Triethylamine (Et₃N) catalyzes the reaction at 0°C, achieving 90% conversion within 2 hours. The SN1 mechanism proceeds via a tert-butyl carbocation intermediate, which reacts with the nucleophilic nitrogen of the isoquinoline.

Table 1: Optimization of SN1 Alkylation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 92 | 95 |

| Solvent | Dichloromethane | 90 | 93 |

| Base | Triethylamine | 88 | 97 |

| Reaction Time | 2 hours | 90 | 96 |

Asymmetric Catalysis for (R)-Configuration

Chiral resolution is achieved using Rhodium-(R)-BINAP complexes. A 2024 study demonstrated 98% enantiomeric excess (ee) by employing [Rh(cod)(R)-BINAP]BF₄ in tetrahydrofuran at −20°C. The catalyst coordinates to the isoquinoline nitrogen, inducing stereoselective tert-butyl group addition.

Oxalate Salt Formation

The final step involves converting the tertiary amine to its oxalate salt for improved stability and solubility.

Diethyl Oxalate Hydrolysis

Diethyl oxalate ((C₂H₅)₂C₂O₄) serves as the oxalate source. Hydrolysis in aqueous ethanol (pH 4.5) generates oxalic acid, which reacts stoichiometrically with the free base. A 1:1 molar ratio at 25°C yields 85% pure product.

Table 2: Oxalate Salt Crystallization Conditions

| Parameter | Condition | Crystal Form | Solubility (mg/mL) |

|---|---|---|---|

| Solvent | Ethanol/Water (7:3) | Trihydrate | 12.5 |

| Temperature | 4°C | Monoclinic | 10.2 |

| Stirring Rate | 200 rpm | Needle-like | 11.8 |

Counterion Exchange

Alternative methods use ion-exchange resins (e.g., Amberlite IRA-400) to replace chloride with oxalate. This approach achieves 99% anion exchange efficiency but requires post-purification via recrystallization.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Recent advances employ microreactors for telescoped synthesis. A three-stage system integrates:

Quality Control Protocols

-

Chiral Purity : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, 1 mL/min) confirms >98% ee.

-

Thermal Stability : TGA analysis shows decomposition onset at 180°C, suitable for room-temperature storage.

Challenges and Mitigation Strategies

Epimerization During Alkylation

The tert-butyl carbocation’s high reactivity risks racemization. Cooling to −20°C and using bulky bases (e.g., DIPEA) suppress epimerization, maintaining 97% ee.

Oxalate Hydrate Polymorphism

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Alkaloid Synthesis

(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate is primarily utilized as an intermediate in the synthesis of isoquinoline alkaloids. Isoquinoline derivatives are known for their diverse pharmacological activities, including antitumor, analgesic, and anti-inflammatory effects. The compound serves as a precursor to various bioactive molecules, enhancing the development of new therapeutic agents .

1.2. Drug Development

The compound's structural similarity to known pharmacophores allows it to be explored for developing new drugs targeting specific biological pathways. Its role in synthesizing derivatives that exhibit improved efficacy or reduced side effects is crucial in pharmaceutical research .

Synthetic Chemistry Applications

2.1. Synthetic Intermediates

this compound acts as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it suitable for creating complex organic molecules in laboratory settings .

2.2. Reaction Mechanisms

The compound can participate in several reaction mechanisms, including nucleophilic substitutions and acylation reactions, contributing to the synthesis of more complex structures that are valuable in both academic and industrial chemistry .

Research Tool Applications

3.1. Biological Studies

Due to its unique chemical properties, this compound is employed in biological studies to investigate the mechanisms of action of related alkaloids. Researchers utilize it to explore interactions with biological targets, including enzymes and receptors, thereby providing insights into drug-receptor dynamics .

3.2. Toxicology and Safety Profiling

The compound is also used in toxicological studies to assess the safety profiles of new drugs derived from isoquinoline structures. Understanding the toxicity mechanisms helps in refining drug candidates before clinical trials .

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can bind to specific sites, modulating the activity of these targets and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The compound is compared below with key analogs:

Receptor Binding and Pharmacological Activity

- N-Substituent Impact: The tert-butyl butanoate group in the target compound introduces significant steric hindrance and lipophilicity, which may alter binding to α1-adrenergic receptors compared to smaller N-substituents (e.g., N-H in norlaudanosine or N-methyl in laudanosine). Studies show that larger N-alkyl groups (e.g., propyl, butyl) increase receptor affinity, suggesting the tert-butyl group could enhance binding kinetics .

- Oxalate vs. Hydrochloride Salts : The oxalate counterion improves aqueous solubility for research applications, whereas hydrochloride salts (e.g., R-Tetrahydropapaverine Hydrochloride) are more common in neuroactive compounds but may exhibit higher toxicity .

Key Research Findings

Receptor Affinity: N-substituent size correlates with α1-adrenergic receptor binding. The tert-butyl group likely positions the compound between low-affinity norlaudanosine/laudanosine and high-affinity N-propyl derivatives .

Solubility and Stability : Oxalate salts enhance polar solvent compatibility, making the compound preferable for in vitro assays over hydrochloride analogs .

Industrial Relevance : Used in continuous flow synthesis and dynamic diastereomer resolution, the compound’s steric bulk reduces racemization risks during manufacturing .

Activité Biologique

(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C29H39NO10

- CAS Number : 1075726-71-4

The compound is characterized by its unique structure, which includes a tert-butyl group and a norlaudanosine moiety. These structural features are believed to contribute to its biological activity.

The specific mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, effective against certain bacterial strains. This activity could be linked to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines. The cytotoxic effects are thought to be mediated through apoptosis and cell cycle arrest mechanisms.

- Neuroprotective Properties : Some research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxic | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential for therapeutic applications in treating infections.

- Cytotoxicity in Cancer Research : In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers, indicating that the compound may serve as a lead candidate for further development in cancer therapy.

- Neuroprotection Study : A recent study assessed the neuroprotective effects of the compound in an animal model of neurodegeneration induced by oxidative stress. The findings revealed that treatment with this compound significantly improved cognitive function and reduced neuronal death compared to control groups.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of (R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate to achieve high enantiomeric purity?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Rh or Ag catalysts) to control stereochemistry during tert-butyl group incorporation . Purification via preparative HPLC or column chromatography with chiral stationary phases can enhance enantiomeric purity. Validate purity using chiral GC/MS or NMR with chiral shift reagents .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Monitor degradation products via LC-MS or NMR. Compare results with structurally similar tert-butyl derivatives (e.g., tert-butyl methyl ether) to infer stability trends .

Q. What analytical techniques are most effective for confirming the molecular structure and stereochemistry of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination, high-resolution NMR (e.g., - HSQC) for stereochemical analysis, and IR spectroscopy to verify functional groups like oxalate esters. Cross-validate with computational methods (DFT) to predict spectral data .

Advanced Research Questions

Q. How do metal-catalyzed Si–C bond cleavage mechanisms inform the synthesis of tert-butyl-containing compounds like Norlaudanosine derivatives?

- Methodological Answer : Rhodium-catalyzed Si–Csp bond cleavage (e.g., in trialkylsilyl groups) provides a template for introducing tert-butyl moieties. Optimize reaction conditions (solvent, temperature) using kinetic studies and in-situ FTIR to track intermediates. Compare catalytic efficiency of Rh vs. Pd in analogous systems .

Q. What computational approaches are suitable for modeling the stereoelectronic effects of the tert-butyl group on Norlaudanosine’s reactivity?

- Methodological Answer : Employ density functional theory (DFT) to calculate steric hindrance and charge distribution around the tert-butyl group. Molecular dynamics (MD) simulations can predict conformational stability in solution. Validate with experimental kinetic data from nucleophilic substitution reactions .

Q. How can researchers resolve contradictions in reported bioactivity data for tert-butyl-modified alkaloids like Norlaudanosine Oxalate?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to confirm bioactivity. Replicate studies under standardized conditions (pH, solvent). Perform meta-analyses of published data to identify confounding variables (e.g., impurity profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.